Cas no 2091657-32-6 (Ethyl 5-amino-3-hydroxy-2-methylbenzoate)

Ethyl 5-amino-3-hydroxy-2-methylbenzoate is a benzoate ester derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound's structural properties, including the electron-donating amino and hydroxyl substituents, enhance its reactivity in electrophilic aromatic substitution and coupling reactions. Its ethyl ester group improves solubility in organic solvents, facilitating purification and further derivatization. This compound is particularly valuable in the synthesis of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs), where its multifunctional scaffold allows for selective modifications. High purity and consistent quality ensure reliable performance in research and industrial processes.
Ethyl 5-amino-3-hydroxy-2-methylbenzoate structure
2091657-32-6 structure
商品名:Ethyl 5-amino-3-hydroxy-2-methylbenzoate
CAS番号:2091657-32-6
MF:C10H13NO3
メガワット:195.215122938156
CID:5654612
PubChem ID:131486339

Ethyl 5-amino-3-hydroxy-2-methylbenzoate 化学的及び物理的性質

名前と識別子

    • ethyl 5-amino-3-hydroxy-2-methylbenzoate
    • EN300-27725573
    • 2091657-32-6
    • Ethyl 5-amino-3-hydroxy-2-methylbenzoate
    • インチ: 1S/C10H13NO3/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5,12H,3,11H2,1-2H3
    • InChIKey: YSJUPUVLHGJMBP-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1C=C(C=C(C=1C)O)N)=O

計算された属性

  • せいみつぶんしりょう: 195.08954328g/mol
  • どういたいしつりょう: 195.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

Ethyl 5-amino-3-hydroxy-2-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27725573-0.05g
ethyl 5-amino-3-hydroxy-2-methylbenzoate
2091657-32-6 95.0%
0.05g
$1285.0 2025-03-20
Enamine
EN300-27725573-5.0g
ethyl 5-amino-3-hydroxy-2-methylbenzoate
2091657-32-6 95.0%
5.0g
$4433.0 2025-03-20
Enamine
EN300-27725573-0.1g
ethyl 5-amino-3-hydroxy-2-methylbenzoate
2091657-32-6 95.0%
0.1g
$1345.0 2025-03-20
Enamine
EN300-27725573-1g
ethyl 5-amino-3-hydroxy-2-methylbenzoate
2091657-32-6
1g
$1529.0 2023-09-10
Enamine
EN300-27725573-10g
ethyl 5-amino-3-hydroxy-2-methylbenzoate
2091657-32-6
10g
$6575.0 2023-09-10
Enamine
EN300-27725573-0.5g
ethyl 5-amino-3-hydroxy-2-methylbenzoate
2091657-32-6 95.0%
0.5g
$1469.0 2025-03-20
Enamine
EN300-27725573-0.25g
ethyl 5-amino-3-hydroxy-2-methylbenzoate
2091657-32-6 95.0%
0.25g
$1407.0 2025-03-20
Enamine
EN300-27725573-2.5g
ethyl 5-amino-3-hydroxy-2-methylbenzoate
2091657-32-6 95.0%
2.5g
$2996.0 2025-03-20
Enamine
EN300-27725573-10.0g
ethyl 5-amino-3-hydroxy-2-methylbenzoate
2091657-32-6 95.0%
10.0g
$6575.0 2025-03-20
Enamine
EN300-27725573-5g
ethyl 5-amino-3-hydroxy-2-methylbenzoate
2091657-32-6
5g
$4433.0 2023-09-10

Ethyl 5-amino-3-hydroxy-2-methylbenzoate 関連文献

Ethyl 5-amino-3-hydroxy-2-methylbenzoateに関する追加情報

Ethyl 5-amino-3-hydroxy-2-methylbenzoate (CAS No. 2091657-32-6): A Comprehensive Overview

Ethyl 5-amino-3-hydroxy-2-methylbenzoate, identified by its CAS number 2091657-32-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its benzoate backbone with substituents at the 5-amino and 3-hydroxy positions, has garnered attention due to its potential applications in drug discovery and molecular biology research. The structural features of this compound make it a versatile scaffold for developing novel therapeutic agents, particularly in the context of addressing complex biological pathways.

The benzoate moiety is a well-known pharmacophore in medicinal chemistry, contributing to the lipophilicity and metabolic stability of bioactive molecules. In the case of Ethyl 5-amino-3-hydroxy-2-methylbenzoate, the presence of both amino and hydroxyl functional groups introduces additional reactivity, enabling various chemical modifications that can fine-tune its biological activity. These modifications are crucial for optimizing drug-like properties such as solubility, bioavailability, and target specificity.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure-activity relationships (SAR) of compounds like Ethyl 5-amino-3-hydroxy-2-methylbenzoate. By leveraging these computational tools, researchers can predict how different substituents will influence the compound's interactions with biological targets. This approach has been instrumental in identifying promising candidates for further experimental validation.

In the realm of drug discovery, Ethyl 5-amino-3-hydroxy-2-methylbenzoate has shown potential as a precursor for synthesizing derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its utility in generating compounds with anti-inflammatory and antimicrobial activities. The amino group, in particular, serves as a site for further functionalization, allowing the attachment of pharmacophoric elements that can modulate receptor binding affinity and selectivity.

The hydroxyl group at the 3-position adds another layer of complexity to the compound's behavior. Hydroxylated aromatic compounds are known to exhibit diverse biological effects, ranging from antioxidant properties to modulation of enzyme activity. Ethyl 5-amino-3-hydroxy-2-methylbenzoate can be modified to explore these effects, making it a valuable tool in developing targeted therapies for various diseases.

One of the most exciting applications of Ethyl 5-amino-3-hydroxy-2-methylbenzoate is in the field of kinase inhibition. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By designing derivatives of this compound that can selectively inhibit specific kinases, researchers aim to develop treatments that can precisely target disease-causing pathways without affecting normal cellular processes.

The synthesis of Ethyl 5-amino-3-hydroxy-2-methylbenzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as catalytic asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve regioselective functionalization of the benzoate core. These techniques not only improve efficiency but also minimize waste, aligning with the growing emphasis on green chemistry principles.

From a regulatory perspective, Ethyl 5-amino-3-hydroxy-2-methylbenzoate is subject to standard guidelines for pharmaceutical intermediates. Its handling and use must comply with Good Manufacturing Practices (GMP) to ensure safety and efficacy in downstream applications. Researchers must also consider patent considerations when developing new derivatives based on this compound, as intellectual property rights can significantly impact drug development timelines and commercialization strategies.

The role of Ethyl 5-amino-3-hydroxy-2-methylbenzoate extends beyond academic research; it also holds promise for industrial applications. Pharmaceutical companies are increasingly interested in exploring novel scaffolds like this one for developing next-generation therapeutics. The ability to modify its structure allows for the creation of libraries of compounds that can be screened using high-throughput techniques to identify lead candidates for further development.

In conclusion, Ethyl 5-amino-3-hydroxy-2-methylbenzoate (CAS No. 2091657-32-6) is a compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a versatile scaffold for designing molecules with tailored biological activities. As research continues to uncover new applications for this compound, it is likely to remain a key player in advancing therapeutic strategies across multiple disease areas.

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